3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene
Description
3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is a substituted benzene derivative featuring a sulfonyl group linked to a 2-methylimidazole moiety. Its structure includes electron-withdrawing chlorine atoms at the 3- and 4-positions, a methoxy group at the 2-position, and a sulfonylated 2-methylimidazole at the 1-position.
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXVPBSPGYDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of nitro groups to amines.
Sulfonation: Introduction of the sulfonyl group.
Substitution: Introduction of the 2-methylimidazole moiety.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide or chlorosulfonic acid for sulfonation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 2-methylimidazolyl sulfonyl group may improve aqueous solubility relative to purely aromatic sulfonamides (e.g., benzothiazole-linked compounds), aiding bioavailability in drug design .
Physicochemical Properties
Notes:
Biological Activity
3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 305.2 g/mol. The compound features a dichlorobenzene structure with a methoxy and a sulfonyl group attached to a methylimidazole moiety, which may contribute to its biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticancer Activity : The compound has been studied for its ability to inhibit tubulin polymerization, which is crucial in cancer cell division. In vitro studies have shown that it can induce apoptosis in cancer cells by arresting them in the G(2)/M phase of the cell cycle .
- Radical Scavenging : It has also demonstrated moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound | IC50 (µM) | Activity | Cell Line |
|---|---|---|---|
| This compound | TBD | Anticancer (tubulin inhibition) | A-549 (lung cancer) |
| 4,9-Dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide | 0.02 - 0.08 | Anticancer | HCT116 (colon cancer) |
| SMART-H | 50 | Anticancer (tubulin binding) | PC-3 (prostate cancer) |
| Doxorubicin | 0.04 - 0.06 | Standard anticancer agent | Various |
Case Studies
- In Vitro Studies : A series of experiments were conducted using human cancer cell lines such as A-549 and HCT116. The results indicated that compounds similar to this compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : In vivo efficacy was evaluated using xenograft models in mice. Treatments with related compounds resulted in tumor growth inhibition rates ranging from 4% to 30%, demonstrating their potential as effective anticancer agents without significant neurotoxicity observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
